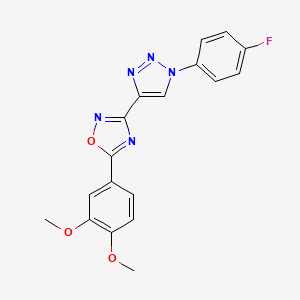![molecular formula C15H7Cl2F3N6 B2572168 3-(2,4-Dichlorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 338420-39-6](/img/structure/B2572168.png)
3-(2,4-Dichlorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups and rings. It has a pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine core, which is a type of heterocyclic compound. Heterocyclic compounds are those that contain a ring structure made up of at least two different elements. In this case, the ring structure includes carbon, nitrogen, and possibly other elements .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the rings suggests that these rings are aromatic, meaning they have a special type of stability due to the delocalization of electrons .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the trifluoromethyl group (-CF3) could make this compound quite electronegative, affecting its reactivity .科学的研究の応用
Antibacterial Activity of Triazole Derivatives
Triazole-containing hybrids, including those with structures similar to the compound of interest, have demonstrated potent antibacterial activity against Staphylococcus aureus. These compounds inhibit critical bacterial enzymes like DNA gyrase and penicillin-binding proteins, showcasing their potential as novel anti-S. aureus agents (Li & Zhang, 2021).
Catalysis and Chemical Synthesis
Pyranopyrimidine cores, related to pyrido[2,3-e]pyrimidin motifs, are key precursors in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The synthesis of these scaffolds often employs hybrid catalysts, indicating the importance of structural components similar to the compound for developing new pharmaceuticals (Parmar, Vala, & Patel, 2023).
Optical Sensors and Biological Applications
Derivatives of pyrimidine, akin to the pyrimidin component of the compound, serve as exquisite materials for optical sensors and possess a range of medicinal applications. Their ability to form coordination and hydrogen bonds make them suitable for sensing applications and underline their versatility in scientific research (Jindal & Kaur, 2021).
Central Nervous System (CNS) Acting Drugs
Research on functional chemical groups, including triazoles and pyrimidines, highlights their potential as lead molecules for synthesizing compounds with CNS activity. This suggests that compounds with these structural features may be explored for developing new CNS therapeutics (Saganuwan, 2017).
作用機序
Target of action
Compounds with similar structures, such as pyrido[2,3-d]pyrimidines, have been found to target a variety of proteins involved in cancer progression, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Biochemical pathways
The biochemical pathways affected by these compounds are numerous, given the wide range of targets. They can affect pathways related to cell growth, proliferation, and survival, among others .
Pharmacokinetics
Similar compounds have been found to have suitable pharmacokinetic properties, as suggested by in silico admet studies .
Result of action
The result of the action of these compounds is typically a reduction in the growth and proliferation of cancer cells. Some compounds have been found to induce apoptosis in cancer cells .
将来の方向性
特性
IUPAC Name |
5-(2,4-dichlorophenyl)-12-(trifluoromethyl)-2,3,4,7,10-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-8-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl2F3N6/c16-7-1-2-8(9(17)4-7)11-14-23-13(21)12-10(26(14)25-24-11)3-6(5-22-12)15(18,19)20/h1-5H,(H2,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHVVZKGQDNGNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C3N=C(C4=C(N3N=N2)C=C(C=N4)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Cl2F3N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


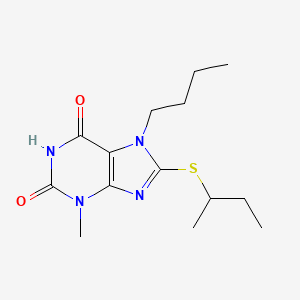
![6-Benzyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2572090.png)
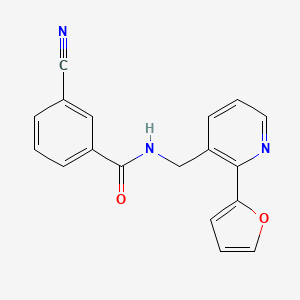
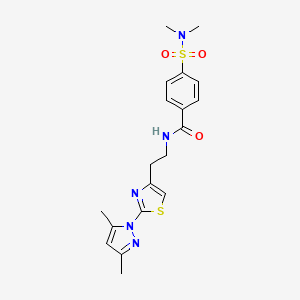
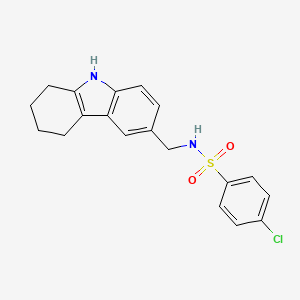
![N-(4-methylpyridin-3-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2572097.png)

![2-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2572099.png)
![2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2572103.png)
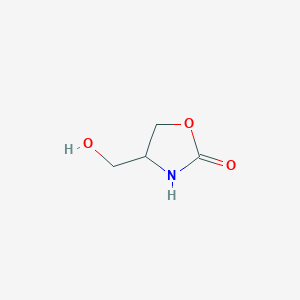
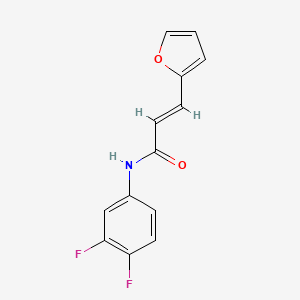
![8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2572107.png)
